Methyltetrazine-PEG4-Maleimide
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Overview
Description
Methyltetrazine-PEG4-Maleimide is a versatile chemical compound widely used in bioconjugation and bioorthogonal chemistry. It consists of a methyltetrazine moiety, a polyethylene glycol (PEG) spacer, and a maleimide group. The methyltetrazine moiety is known for its ability to undergo rapid and selective reactions with strained alkenes, while the maleimide group reacts efficiently with thiols to form stable thioether bonds. The PEG spacer enhances the compound’s solubility and reduces steric hindrance, making it suitable for various biological applications .
Mechanism of Action
Target of Action
Methyltetrazine-PEG4-Maleimide is a click chemistry Maleimide linker . The primary targets of this compound are thiol-containing molecules , such as cysteine residues in proteins . These targets play a crucial role in the structure and function of proteins, and their modification can significantly alter protein activity.
Mode of Action
The maleimide group in this compound specifically and efficiently reacts with thiols to form thioether bonds . This interaction results in the incorporation of a tetrazine moiety onto the target molecules . The tetrazine will react with strained alkenes such as transcyclooctene, norbornene, and cyclopropene to yield a stable covalent linkage .
Biochemical Pathways
The action of this compound is part of the broader [4+2] inverse electron demand Diels-Alder click chemistry cycloaddition reactions . These reactions are bioorthogonal, meaning they can occur inside living organisms without interfering with native biochemical processes. The result is a stable covalent linkage between the tetrazine and the target molecule .
Pharmacokinetics
The polyethylene glycol (PEG) linker in this compound enhances the compound’s water solubility . This property, along with the compound’s ability to form stable covalent linkages, may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action is the efficient incorporation of a tetrazine moiety onto thiol-containing molecules . This modification can be used for various applications, including biological imaging and bioconjugation .
Action Environment
The action of this compound is influenced by the pH of the environment . The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . At pH values > 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur . The compound has shown enhanced relative stability in biological environments .
Biochemical Analysis
Biochemical Properties
Methyltetrazine-PEG4-Maleimide is a maleimide (thiol reactive) functionalized methyl tetrazine . It is used for [4+2] inverse electron demand Diels-Alder click chemistry cycloaddition reactions . The tetrazine will react with strained alkenes such as transcyclooctene, norbornene, and cyclopropene to yield a stable covalent linkage . The PEG linker allows for enhanced water solubility, less aggregation, and increased distance between the thiol to be modified and the tetrazine .
Cellular Effects
The effects of this compound on cells are primarily due to its ability to form stable covalent linkages with various biomolecules . This property allows it to be used in bioorthogonal reactions for many biological imaging and bioconjugation applications .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with free sulfhydryls to form stable thioether bonds . At pH 7, the maleimide group is 1,000 times more reactive toward a free sulfhydryl than to an amine .
Temporal Effects in Laboratory Settings
This compound has slower cycloaddition kinetics than the hydrogen-substituted analog . It has also shown enhanced relative stability in biological environments .
Transport and Distribution
The PEG linker in this compound allows for enhanced water solubility, less aggregation, and increased distance between the thiol to be modified and the tetrazine . This suggests that it may be well-distributed within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyltetrazine-PEG4-Maleimide can be synthesized through a multi-step process involving the functionalization of methyltetrazine and maleimide with a PEG linker. The general synthetic route includes:
Synthesis of Methyltetrazine: Methyltetrazine is synthesized by reacting hydrazine with a suitable nitrile compound under acidic conditions.
PEGylation: The synthesized methyltetrazine is then reacted with a PEG derivative to introduce the PEG spacer.
Maleimide Functionalization: Finally, the PEGylated methyltetrazine is reacted with maleimide to obtain this compound
Industrial Production Methods: Industrial production of this compound involves similar synthetic steps but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Methyltetrazine-PEG4-Maleimide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine moiety reacts with strained alkenes (e.g., trans-cyclooctene) via inverse electron demand Diels-Alder reactions to form stable covalent bonds.
Thiol-Maleimide Reactions: The maleimide group reacts predominantly with free thiols at pH 6.5-7.5, forming stable thioether bonds
Common Reagents and Conditions:
Click Chemistry Reactions: Common reagents include strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene.
Thiol-Maleimide Reactions: Common reagents include thiol-containing molecules such as cysteine residues in proteins. .
Major Products:
Click Chemistry Reactions: The major products are stable covalent adducts formed between methyltetrazine and strained alkenes.
Thiol-Maleimide Reactions: The major products are stable thioether bonds formed between maleimide and thiols
Scientific Research Applications
Methyltetrazine-PEG4-Maleimide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Methyltetrazine-PEG4-Maleimide is unique due to its combination of methyltetrazine, PEG spacer, and maleimide functionalities. Similar compounds include:
Methyltetrazine-PEG3-Maleimide: Similar structure but with a shorter PEG spacer.
Methyltetrazine-NHS Ester: Contains a methyltetrazine moiety but with an NHS ester group instead of maleimide.
Tetrazine-PEG4-Maleimide: Similar compound but without the methyl group on the tetrazine moiety.
These compounds share similar reactivity but differ in their spacer length, functional groups, and specific applications .
Properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O7/c1-18-26-28-24(29-27-18)19-2-4-20(5-3-19)37-17-16-36-15-14-35-13-12-34-11-9-25-21(31)8-10-30-22(32)6-7-23(30)33/h2-7H,8-17H2,1H3,(H,25,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEUPJJPNNSKGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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